molecular formula C13H24N2O4 B12994818 2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

Cat. No.: B12994818
M. Wt: 272.34 g/mol
InChI Key: WBWPLLZBFCNMNL-UHFFFAOYSA-N
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Description

2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications and interactions with various biological targets .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-[3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)7-14-6-10-4-5-15(8-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)

InChI Key

WBWPLLZBFCNMNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCN(C1)CC(=O)O

Origin of Product

United States

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